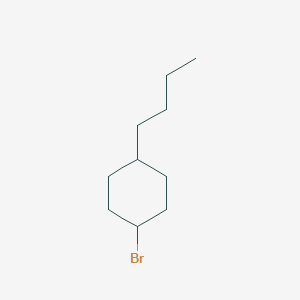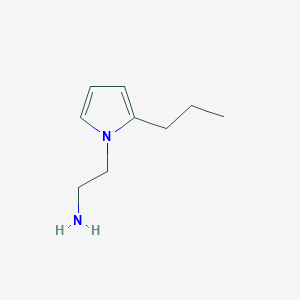
2-(2-Propyl-1H-pyrrol-1-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Propyl-1H-pyrrol-1-yl)ethan-1-amine is an organic compound that belongs to the class of amines It features a pyrrole ring substituted with a propyl group and an ethanamine chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of 2-(2-Propyl-1H-pyrrol-1-yl)ethan-1-amine typically begins with commercially available starting materials such as 2-propylpyrrole and ethylene diamine.
Reaction Steps:
Reaction Conditions: The reactions are generally carried out under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and at controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and can lead to higher efficiency and consistency in product quality.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where the ethanamine chain can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted ethanamine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, 2-(2-Propyl-1H-pyrrol-1-yl)ethan-1-amine is used as a building block for the synthesis of more complex molecules
Biology
This compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals. Its structure is conducive to binding with various biological targets, making it a valuable intermediate in drug discovery.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. These derivatives may exhibit activity against certain diseases or conditions, making them candidates for further pharmacological studies.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the manufacture of polymers and resins.
Mecanismo De Acción
The mechanism of action of 2-(2-Propyl-1H-pyrrol-1-yl)ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The pyrrole ring and amine group can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. This can result in various biological effects, depending on the specific target and context.
Comparación Con Compuestos Similares
Similar Compounds
2-(1H-Pyrrol-1-yl)ethan-1-amine: Lacks the propyl group, making it less hydrophobic and potentially altering its reactivity and biological activity.
2-(2-Methyl-1H-pyrrol-1-yl)ethan-1-amine: Substitution with a methyl group instead of a propyl group, which can affect its steric and electronic properties.
2-(2-Ethyl-1H-pyrrol-1-yl)ethan-1-amine: Similar structure but with an ethyl group, leading to differences in physical and chemical properties.
Uniqueness
2-(2-Propyl-1H-pyrrol-1-yl)ethan-1-amine is unique due to the presence of the propyl group, which can influence its solubility, reactivity, and interaction with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous.
Propiedades
Número CAS |
141030-92-4 |
|---|---|
Fórmula molecular |
C9H16N2 |
Peso molecular |
152.24 g/mol |
Nombre IUPAC |
2-(2-propylpyrrol-1-yl)ethanamine |
InChI |
InChI=1S/C9H16N2/c1-2-4-9-5-3-7-11(9)8-6-10/h3,5,7H,2,4,6,8,10H2,1H3 |
Clave InChI |
MCSVRUNPDLRVNL-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC=CN1CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phenol, 2-[3-hydroxy-4-(2-propenyl)phenoxy]-5-(2-propenyl)-](/img/structure/B14270333.png)
![N~1~,N~2~-Bis[2,6-di(propan-2-yl)phenyl]ethanediamide](/img/structure/B14270338.png)
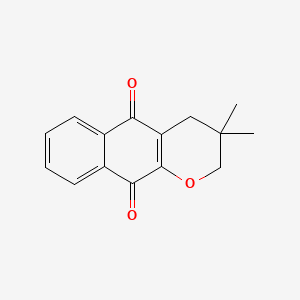
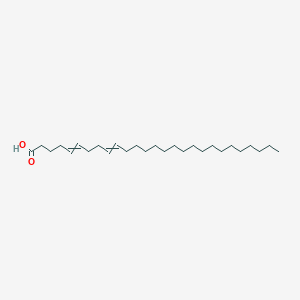
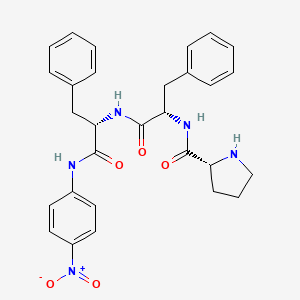
![10,10-Difluorobicyclo[4.3.1]deca-1,3,5-triene](/img/structure/B14270356.png)
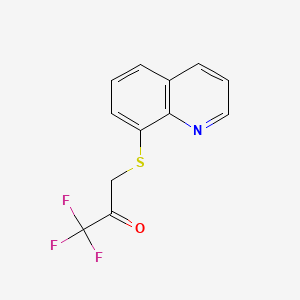
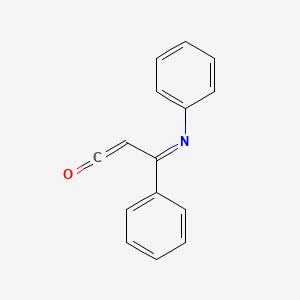
![(E,E)-N,N'-(1,4-Phenylene)bis[1-(2,3,4-trimethoxyphenyl)methanimine]](/img/structure/B14270380.png)
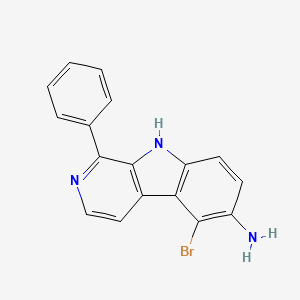
![2-Amino-3,6-dihydroimidazo[4,5-f]quinolin-7-one](/img/structure/B14270388.png)


